molecular formula C10H19NO B3058915 2-(Cyclopentylmethyl)morpholine CAS No. 927801-22-7

2-(Cyclopentylmethyl)morpholine

Cat. No.: B3058915
CAS No.: 927801-22-7
M. Wt: 169.26
InChI Key: BOEUXRWLEFKXKV-UHFFFAOYSA-N
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Description

2-(Cyclopentylmethyl)morpholine is an organic compound with the molecular formula C10H19NO It is a morpholine derivative where a cyclopentylmethyl group is attached to the nitrogen atom of the morpholine ring

Scientific Research Applications

2-(Cyclopentylmethyl)morpholine has found applications in various scientific research fields, including:

Mechanism of Action

While the specific mechanism of action for 2-(Cyclopentylmethyl)morpholine is not available, it’s worth noting that many antifungal drugs target ergosterol, an essential component of the fungal cell membrane . Morpholine antifungal drugs inhibit the fungal enzymes D14 reductase and D7-D8 isomerase, affecting fungal sterol synthesis pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentylmethyl)morpholine typically involves the reaction of morpholine with cyclopentylmethyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base to deprotonate the morpholine, followed by nucleophilic substitution with cyclopentylmethyl chloride or bromide .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the nucleophilic substitution process.

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclopentylmethyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine nitrogen can be alkylated or acylated using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: H2O2, KMnO4

    Reduction: LiAlH4

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

    Oxidation: N-oxides

    Reduction: Amines

    Substitution: Alkylated or acylated morpholine derivatives

Comparison with Similar Compounds

    Morpholine: A simpler analog without the cyclopentylmethyl group.

    Piperidine: Another six-membered ring compound with similar properties but different reactivity.

    Tetrahydrofuran (THF): An ether with a similar ring structure but lacking the nitrogen atom.

Uniqueness: 2-(Cyclopentylmethyl)morpholine is unique due to the presence of the cyclopentylmethyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

2-(cyclopentylmethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-2-4-9(3-1)7-10-8-11-5-6-12-10/h9-11H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEUXRWLEFKXKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC2CNCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40717281
Record name 2-(Cyclopentylmethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927801-22-7
Record name 2-(Cyclopentylmethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Cyclopentylmethyl)morpholine
Reactant of Route 2
2-(Cyclopentylmethyl)morpholine
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2-(Cyclopentylmethyl)morpholine
Reactant of Route 4
2-(Cyclopentylmethyl)morpholine
Reactant of Route 5
2-(Cyclopentylmethyl)morpholine
Reactant of Route 6
2-(Cyclopentylmethyl)morpholine

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